Physicochemical Differentiation: Ortho-Fluorine Confers Calculated LogP of 1.8 and TPSA of 52 Ų Versus Unsubstituted and Para-Fluoro Analogs
3-(2-Fluorophenyl)-1,2-oxazol-5-amine exhibits a calculated XLogP3 of 1.8 and topological polar surface area (TPSA) of 52 Ų, placing it within favorable drug-like property space (Lipinski compliance: LogP ≤5, TPSA <140 Ų) [1]. By comparison, the unsubstituted 3-phenyl-1,2-oxazol-5-amine analog exhibits a lower calculated LogP of approximately 1.3–1.5, while the para-fluoro positional isomer 3-(4-fluorophenyl)-1,2-oxazol-5-amine shows LogP of approximately 1.7 [2]. The ortho-fluorine substitution thus provides incremental lipophilicity without exceeding the LogP=3 threshold associated with increased promiscuity and toxicity risk, while the maintained TPSA of 52 Ų preserves aqueous solubility potential relative to more lipophilic ortho-chloro (calculated LogP ≈2.2) or ortho-methyl (calculated LogP ≈2.0) analogs [3].
| Evidence Dimension | Calculated LogP (XLogP3) — lipophilicity |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3-Phenyl-1,2-oxazol-5-amine: ~1.3–1.5; 3-(4-Fluorophenyl)-1,2-oxazol-5-amine: ~1.7; 3-(2-Chlorophenyl) analog: ~2.2 |
| Quantified Difference | ΔLogP = +0.3 to +0.5 versus unsubstituted analog; +0.1 versus para-fluoro isomer; -0.4 versus ortho-chloro analog |
| Conditions | Calculated values from PubChem XLogP3 algorithm; consistent across multiple prediction platforms |
Why This Matters
The LogP of 1.8 balances membrane permeability with aqueous solubility, reducing the likelihood of downstream attrition due to poor oral absorption or high metabolic clearance, while the ortho-fluorine position provides steric protection against oxidative metabolism not available in para-fluoro or unsubstituted analogs.
- [1] PubChem. Compound Summary for CID 3765047: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. Computed Properties Section. View Source
- [2] PubChem. Comparative Computed Properties: 3-Phenyl-1,2-oxazol-5-amine and 3-(4-Fluorophenyl)-1,2-oxazol-5-amine. View Source
- [3] Bhhatarai B, Gramatica P. Prediction of LogP for substituted isoxazole derivatives. QSAR Comb Sci. 2009;28(9):989-998. View Source
